1-(2-Thienyl)propane-1,2-dione
Overview
Description
1-(2-Thienyl)propane-1,2-dione is an organic compound with the molecular formula C7H6O2S. It belongs to the class of aryl ketones, which are characterized by the presence of a ketone group attached to an aromatic ring. This compound is notable for its unique structure, which includes a thiophene ring, a five-membered ring containing sulfur. The presence of the thiophene ring imparts distinct chemical properties to the compound, making it of interest in various fields of research .
Scientific Research Applications
1-(2-Thienyl)propane-1,2-dione has garnered attention in various scientific research fields due to its unique chemical properties:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of thioacetals and other sulfur-containing compounds.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies, including enzyme inhibition and protein binding assays.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing anti-inflammatory and antimicrobial agents.
Mechanism of Action
Target of Action
1-(2-Thienyl)propane-1,2-dione belongs to the class of organic compounds known as aryl ketones
Mode of Action
It’s known that aryl ketones, the class of compounds to which it belongs, typically interact with their targets through the ketone group .
Pharmacokinetics
Its bioavailability and pharmacokinetic profile remain largely unknown .
Result of Action
It’s worth noting that similar compounds have been used in the synthesis of various bioactive molecules .
Biochemical Analysis
Cellular Effects
It is known that thiophene derivatives, a class of compounds to which 1-(2-Thienyl)propane-1,2-dione belongs, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Molecular Mechanism
It is known that this compound can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules
Preparation Methods
The synthesis of 1-(2-Thienyl)propane-1,2-dione can be achieved through several methods. One common synthetic route involves the condensation of thiophene-2-carboxaldehyde with acetone in the presence of a base, followed by oxidation. This method typically employs reagents such as sodium hydroxide and hydrogen peroxide under controlled conditions to yield the desired product .
In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often focus on enhancing the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
1-(2-Thienyl)propane-1,2-dione undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can convert the ketone groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. .
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with sodium borohydride results in alcohols.
Comparison with Similar Compounds
1-(2-Thienyl)propane-1,2-dione can be compared with other similar compounds, such as:
Thiophene-2-carboxaldehyde: This compound shares the thiophene ring but lacks the ketone groups, resulting in different reactivity and applications.
2-Acetylthiophene: Similar in structure but with only one ketone group, it exhibits different chemical behavior and is used in different synthetic applications.
Thiophene-2,5-dione: This compound has two ketone groups at different positions on the thiophene ring, leading to distinct chemical properties and uses.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts a combination of reactivity and stability that is valuable in various research and industrial contexts.
Properties
IUPAC Name |
1-thiophen-2-ylpropane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c1-5(8)7(9)6-3-2-4-10-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYDDUUWFJQMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159929 | |
Record name | 1-(2-Thienyl)propane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13678-69-8 | |
Record name | 1-(2-Thienyl)-1,2-propanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13678-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Thienyl)propane-1,2-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Thienyl)propane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-thienyl)propane-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-Thienyl)-1,2-propanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040002 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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